4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzene-1-sulfonamide
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Overview
Description
This compound exhibits high selectivity over the orexin-1 receptor and has shown promising activity in animal models predictive of antidepressant-like efficacy . The orexin system, comprising orexin-A and orexin-B neuropeptides, plays a crucial role in regulating various physiological functions, including sleep-wake cycles, appetite, and mood .
Preparation Methods
The synthesis of LSN2424100 involves the preparation of N-biphenyl-2-yl-4-fluoro-N-(1H-imidazol-2-ylmethyl) benzenesulfonamide hydrochloride . The synthetic route typically includes the following steps:
Formation of the biphenyl structure: This involves coupling reactions to form the biphenyl core.
Introduction of the fluoro group: Fluorination reactions are employed to introduce the fluoro group onto the benzene ring.
Formation of the imidazole moiety: This step involves the synthesis of the imidazole ring and its subsequent attachment to the biphenyl structure.
Sulfonamide formation: The final step involves the formation of the sulfonamide group, resulting in the target compound.
Chemical Reactions Analysis
LSN2424100 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole moiety.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The fluoro group on the benzene ring can participate in substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
LSN2424100 has been extensively studied for its potential therapeutic applications, particularly in the field of neuropharmacology. Some of its key applications include:
Antidepressant-like effects: LSN2424100 has shown promising antidepressant-like activity in animal models, making it a valuable tool for exploring the role of orexin-2 receptor-mediated signaling in mood disorders.
Sleep-wake regulation: The compound’s ability to selectively antagonize the orexin-2 receptor makes it a potential candidate for the treatment of sleep disorders.
Neurobiological research: LSN2424100 is used as a research tool to study the orexin system and its role in various physiological processes.
Mechanism of Action
LSN2424100 exerts its effects by selectively binding to and antagonizing the orexin-2 receptor. This receptor is a G-protein coupled receptor that plays a key role in regulating arousal, wakefulness, and mood . By inhibiting the orexin-2 receptor, LSN2424100 reduces the activity of orexin-A and orexin-B neuropeptides, leading to its observed antidepressant-like and sleep-regulating effects .
Comparison with Similar Compounds
LSN2424100 is unique in its high selectivity for the orexin-2 receptor over the orexin-1 receptor. Similar compounds include:
SB334867: A selective orexin-1 receptor antagonist.
MK-1064: Another selective orexin-2 receptor antagonist.
TCS-OX2-29: A selective orexin-2 receptor antagonist.
Compared to these compounds, LSN2424100 exhibits a higher degree of selectivity and potency for the orexin-2 receptor, making it a valuable tool for studying the specific role of this receptor in various physiological processes .
Properties
Molecular Formula |
C22H18FN3O2S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-fluoro-N-(1H-imidazol-2-ylmethyl)-N-(2-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C22H18FN3O2S/c23-18-10-12-19(13-11-18)29(27,28)26(16-22-24-14-15-25-22)21-9-5-4-8-20(21)17-6-2-1-3-7-17/h1-15H,16H2,(H,24,25) |
InChI Key |
PCDMCECXKAELMI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N(CC3=NC=CN3)S(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N(CC3=NC=CN3)S(=O)(=O)C4=CC=C(C=C4)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LSN2424100; LSN 2424100; LSN-2424100. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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